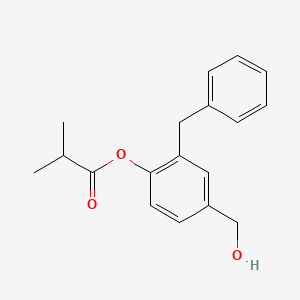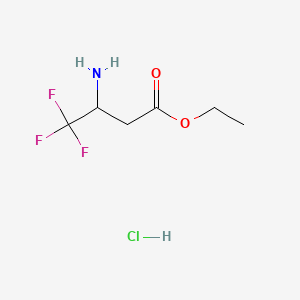
trans-3'-Hydroxy Cotinine Benzoate
説明
trans-3’-Hydroxy Cotinine Benzoate: is a derivative of cotinine, which is a primary metabolite of nicotine. This compound is often used in scientific research to study nicotine metabolism and its effects on the human body. The molecular formula of trans-3’-Hydroxy Cotinine Benzoate is C17H16N2O3, and it has a molecular weight of 296.32 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine Benzoate typically involves the esterification of trans-3’-Hydroxy Cotinine with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: While specific industrial production methods for trans-3’-Hydroxy Cotinine Benzoate are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: trans-3’-Hydroxy Cotinine Benzoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the benzoate moiety to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
科学的研究の応用
Chemistry: trans-3’-Hydroxy Cotinine Benzoate is used as a reference standard in analytical chemistry for the quantification of nicotine metabolites in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Biology: In biological research, this compound is used to study the metabolic pathways of nicotine and its effects on various physiological systems. It serves as a biomarker for nicotine exposure and helps in understanding the pharmacokinetics of nicotine metabolism .
Medicine: The compound is used in clinical studies to evaluate the efficacy of smoking cessation programs and nicotine replacement therapies. It helps in monitoring the levels of nicotine metabolites in patients undergoing treatment .
Industry: In the tobacco industry, trans-3’-Hydroxy Cotinine Benzoate is used to assess the exposure of individuals to tobacco smoke and to develop strategies for reducing harmful effects associated with smoking .
作用機序
The mechanism of action of trans-3’-Hydroxy Cotinine Benzoate involves its role as a metabolite of nicotine. It is formed through the oxidation of cotinine by the enzyme cytochrome P450 2A6 (CYP2A6). This compound acts as a biomarker for nicotine exposure and provides insights into the metabolic pathways of nicotine. The molecular targets include various enzymes involved in nicotine metabolism, and the pathways include the cytochrome P450 enzyme system .
類似化合物との比較
Cotinine: The primary metabolite of nicotine, used as a biomarker for nicotine exposure.
Nornicotine: Another metabolite of nicotine, also used as a biomarker.
Anabasine: A tobacco alkaloid, not a nicotine metabolite, used to indicate active tobacco use.
Uniqueness: trans-3’-Hydroxy Cotinine Benzoate is unique due to its specific role in the metabolic pathway of nicotine. Unlike cotinine and nornicotine, it is formed through the hydroxylation of cotinine, making it a more specific biomarker for nicotine metabolism. Its benzoate ester form enhances its stability and allows for easier detection and quantification in analytical studies .
特性
IUPAC Name |
[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-19-14(13-8-5-9-18-11-13)10-15(16(19)20)22-17(21)12-6-3-2-4-7-12/h2-9,11,14-15H,10H2,1H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQIFKLRFAUYLI-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857746 | |
| Record name | (3R,5S)-1-Methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146275-16-3 | |
| Record name | 2-Pyrrolidinone, 3-(benzoyloxy)-1-methyl-5-(3-pyridinyl)-, (3R-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146275-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,5S)-1-Methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)



